MALT1 Protease Inhibition: Mepazine vs. Thioridazine and Promazine
Mepazine inhibits recombinant MALT1 protease with IC50 values of 0.83 μM (full-length GSTMALT1) and 0.42 μM (aa 325-760 fragment) [1]. In a direct head-to-head screen of phenothiazine derivatives, mepazine, thioridazine, and promazine were all identified as MALT1 inhibitors; however, mepazine and thioridazine demonstrated superior activity in cellular MALT1 cleavage assays compared to promazine, which showed weaker inhibition of MALT1-dependent NF-κB signaling in ABC-DLBCL cells [2]. The inhibitory mechanism is noncompetitive, distinguishing these compounds from active-site-directed inhibitors [2].
| Evidence Dimension | MALT1 protease inhibition (IC50) and cellular activity |
|---|---|
| Target Compound Data | IC50: 0.83 μM (full-length), 0.42 μM (aa 325-760); active in cellular cleavage assays |
| Comparator Or Baseline | Thioridazine: IC50 not reported, comparable cellular activity; Promazine: Weaker inhibition, reduced effect on NF-κB signaling |
| Quantified Difference | Mepazine and thioridazine > promazine in cellular MALT1 cleavage inhibition |
| Conditions | Recombinant GSTMALT1 protease assay; ABC-DLBCL cell lines (HBL1, OCI-Ly3, OCI-Ly10) |
Why This Matters
This quantifies mepazine's sub-micromolar potency against MALT1, enabling researchers to select it over promazine for applications requiring robust MALT1-dependent NF-κB pathway suppression.
- [1] InvivoChem. Pecazine (Mepazine) Product Datasheet. View Source
- [2] Nagel D, Spranger S, Vincendeau M, et al. Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL. Cancer Cell. 2012;22(6):825-837. View Source
